Pamoic Acid Disodium vs. Linear Counterions: Drug Loading Enhancement in Polymeric Nanoparticles
In a systematic counterion screening study for AZD2811 (a hydrophilic small molecule) encapsulation in polymeric nanoparticles, pamoic acid demonstrated superior performance relative to the linear counterion palmitic acid, despite comparable log P and pKa values [1]. The cyclic structure of pamoic acid enabled stronger dispersive interactions (offset π-π interactions) with AZD2811, resulting in an amorphous ion pair complex with a higher glass transition temperature (Tg = 162°C) and substantially enhanced drug loading [1].
| Evidence Dimension | Drug loading in polymeric nanoparticles (wt%) |
|---|---|
| Target Compound Data | 22% (pamoic acid/AZD2811 ion pair, 0.7:1.0 molar ratio) |
| Comparator Or Baseline | Palmitic acid/AZD2811: significantly lower drug loading (crystalline-free drug/counterion forms observed with negligible interactions) |
| Quantified Difference | Substantially higher loading with pamoic acid; palmitic acid produced crystalline precipitates rather than amorphous ion pairs, indicating poor encapsulation efficiency |
| Conditions | In situ hydrophobic ion pairing during polymeric nanoparticle (PNP) formulation; solid-state characterization via DSC and XRPD; drug loading quantified post-formulation. |
Why This Matters
For formulation scientists developing nanoparticle-based delivery systems for ionizable hydrophilic drugs, pamoic acid disodium enables higher drug payloads (>20 wt%) compared to linear aliphatic counterions, directly impacting the feasibility and cost-efficiency of the final dosage form.
- [1] Dimiou S, McCabe J, Booth R, Booth J, Nidadavole K, Svensson O, et al. Selecting Counterions to Improve Ionized Hydrophilic Drug Encapsulation in Polymeric Nanoparticles. Mol Pharm. 2023;20(2):1048-1061. View Source
